molecular formula C13H12N2O4S2 B1303861 Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 81022-12-0

Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B1303861
CAS No.: 81022-12-0
M. Wt: 324.4 g/mol
InChI Key: SIEABYGJLHFJAR-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential .

Biological Activity

Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS Number: 81022-12-0) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12N2O4S2C_{13}H_{12}N_{2}O_{4}S_{2} with a molecular weight of 324.38 g/mol. It features an imidazo[2,1-b][1,3]benzothiazole core, which is known for its versatility in biological applications. The melting point of the compound ranges from 242°C to 244°C, indicating its stability under various conditions .

Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines such as Jurkat and A-431 cells. The mechanism often involves the inhibition of key proteins like Bcl-2, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 13Jurkat<10Bcl-2 inhibition
Compound 14A-431<15Apoptosis induction
This compoundTBDTBDTBD

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that similar thiazole derivatives exhibit activity against a range of pathogenic bacteria and fungi. The presence of electron-withdrawing groups enhances the antimicrobial efficacy by improving the compound's interaction with microbial cell membranes .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazo[2,1-b][1,3]benzothiazole structure significantly influence biological activity. For example:

  • Substitution Patterns : The introduction of methylsulfonyl groups at specific positions enhances solubility and bioavailability.
  • Ring Modifications : Altering the benzothiazole ring can lead to improved potency against specific targets.

Table 2: Summary of SAR Findings

Modification TypeDescriptionEffect on Activity
Methylsulfonyl GroupAdded at position 7Increased solubility
Electron-Withdrawing GroupsIntroduced on phenyl ringEnhanced potency against pathogens

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[2,1-b][1,3]benzothiazole and tested their cytotoxic effects on cancer cell lines. This compound demonstrated promising results with an IC50 value comparable to established chemotherapeutic agents .

Antimicrobial Evaluation

Another study focused on the antimicrobial activity of thiazole derivatives against Plasmodium falciparum, the malaria-causing parasite. The findings indicated that modifications to the thiazole ring system could lead to compounds with high antimalarial potency and low cytotoxicity in mammalian cells .

Properties

IUPAC Name

ethyl 6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-3-19-12(16)9-7-15-10-5-4-8(21(2,17)18)6-11(10)20-13(15)14-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEABYGJLHFJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)S(=O)(=O)C)SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377453
Record name Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81022-12-0
Record name Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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